molecular formula C18H14F3N3O3 B2462168 1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941931-59-5

1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Katalognummer: B2462168
CAS-Nummer: 941931-59-5
Molekulargewicht: 377.323
InChI-Schlüssel: LENCWRGBENVQDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is mentioned in a patent application titled “METHODS FOR TREATING CANCER WITH RORGAMMA INHIBITORS” by THE REGENTS OF THE UNIVERSITY OF CALIFORNIA . The patent application discusses compositions, methods, and kits comprising one or more RORγ inhibitors, which are useful for treating various types of cancer, including prostate cancer, lung cancer, breast cancer, liver cancer, ovarian cancer, endometrial cancer, bladder cancer, colon cancer, lymphoma, and glioma .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound 1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is part of a broader class of compounds known for their antibacterial properties. Research into similar naphthyridine derivatives has shown promising antibacterial activity against various bacterial strains. For instance, derivatives such as 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have demonstrated significant in vitro and in vivo antibacterial effectiveness, surpassing that of known antibiotics like enoxacin (Egawa et al., 1984). These studies suggest a potential for the targeted compound in antibacterial applications, given the structural similarities and the activity trends observed in the class.

Chemical Synthesis and Modification

The synthesis of naphthyridine derivatives, including those structurally related to this compound, has been a subject of significant interest due to their pharmacological potentials. An efficient synthesis process for 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound with close resemblance, has been developed, showcasing the feasibility of large-scale production for such molecules (Sanchez & Rogowski, 1987). This synthesis pathway may offer insights into the production of the compound , highlighting the chemical versatility and the potential for structural modifications to enhance its biological activity.

Structural and Spectral Characterization

Research on naphthyridine derivatives extends to their structural and spectral characterization, providing essential insights into their chemical behavior and interaction mechanisms. Studies like those on ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate have contributed to understanding the molecular structure, crystallization patterns, and hydrogen bonding configurations, which are crucial for elucidating the activity and stability of these compounds (Dong & Quan, 2000). Such detailed characterizations are pivotal for advancing the application of the specific compound in scientific research, particularly in developing targeted antibacterial agents.

Photoluminescence Properties

The exploration of photoluminescence properties in naphthyridine derivatives opens up potential applications in material science and bioimaging. Coordination polymers based on similar compounds have shown significant photoluminescence, suggesting their utility in developing novel optical materials and sensors (Yu et al., 2006). The intrinsic luminescent properties of these molecules could be harnessed for bioimaging applications, providing a non-invasive means to track and study biological processes in real-time.

Wirkmechanismus

The patent application suggests that this compound might act as a retinoic acid receptor-related orphan receptor γ (RORγ) inhibitor . RORγ inhibitors are being explored for their potential in treating various types of cancer .

Eigenschaften

IUPAC Name

1-ethyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-2-24-15-11(4-3-9-22-15)10-14(17(24)26)16(25)23-12-5-7-13(8-6-12)27-18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCWRGBENVQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.